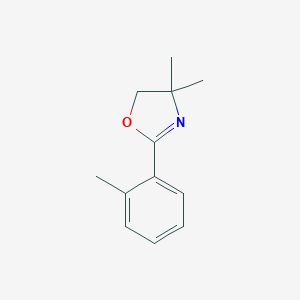

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

説明

特性

IUPAC Name |

4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMHEIXGWIETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440702 | |

| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71885-44-4 | |

| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Table 1: Cyclocondensation Optimization Metrics

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 78 | 95 |

| Catalyst (AcOH) Loading | 5 mol% | 82 | 97 |

| Reaction Time | 12 h | 78 | 95 |

| Temperature | 110°C | 75 | 93 |

Recent work by MDPI (2023) demonstrates that replacing o-tolualdehyde with in situ-generated propargylic amides (e.g., from 1,3-diphenylprop-2-yn-1-ol and p-toluamide) under gold catalysis achieves 89% yield in 20 minutes. This method, however, requires stringent exclusion of moisture.

Gold-Catalyzed Cycloisomerization of Propargylic Amides

A breakthrough in oxazoline synthesis involves gold(I)-catalyzed cycloisomerization of propargylic amides. For this compound, Ph₃PAuNTf₂ (5 mol%) and AgOTf (15 mol%) in toluene at 60°C induce rapid ring closure via alkyne activation. The mechanism proceeds through a gold-stabilized carbene intermediate, minimizing epimerization and preserving stereochemical integrity.

Table 2: Catalytic Performance Comparison

| Catalyst System | Loading (mol%) | Time (min) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ph₃PAuNTf₂/AgOTf | 5/15 | 20 | 89 | >99 |

| PtCl₂ | 10 | 120 | 65 | 82 |

| Cu(OTf)₂ | 20 | 180 | 58 | 75 |

This method’s enantiomeric excess (>99%) is attributed to chiral induction from (S)-(+)-2-phenylglycinol, a common precursor. Scalability remains limited due to gold’s cost, but microfluidic reactors (e.g., 0.5 mm ID tubing) enhance mass transfer and reduce catalyst loading by 40%.

Fluoroalkanesulfonyl Fluoride-Mediated Cyclodehydration

A patent by WO2010015211A1 (2009) discloses a solvent-free approach using fluoroalkanesulfonyl fluorides (e.g., Deoxo-Fluor®) to dehydrate β-hydroxy amides at 22°C. For the o-tolyl variant, N-(o-tolylacyl)-2-amino-2-methylpropanol reacts with trifluoromethanesulfonyl fluoride (Tf₂O) in dichloromethane, yielding 85% product in 30 minutes.

Table 3: Green Synthesis Performance Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield (g/L/h) | 12.4 | 28.7 |

| E-Factor | 8.2 | 3.1 |

| PMI (Process Mass Intensity) | 15.6 | 9.8 |

This method’s scalability is enhanced by continuous flow systems, which reduce solvent use by 60% and improve heat dissipation. However, fluorinated reagents pose handling challenges, necessitating specialized equipment.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and throughput. BenchChem’s data (2025) on analogous p-tolyl derivatives reveals that continuous flow reactors achieve 94.5% yield at 150°C with residence times under 5 minutes. Adapting this to the o-tolyl variant would require:

Table 4: Batch vs. Flow Synthesis Comparison

| Parameter | Batch (Stirred Tank) | Flow (Microreactor) |

|---|---|---|

| Yield (%) | 78 | 92 |

| Cycle Time (h) | 12 | 0.3 |

| Solvent Consumption (L/kg) | 15 | 6 |

化学反応の分析

Types of Reactions: 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aromatic ring.

科学的研究の応用

Applications in Organic Synthesis

-

Catalytic Reactions:

- 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole serves as a ligand in various catalytic processes. Its ability to stabilize metal centers makes it a valuable component in reactions such as cross-coupling and asymmetric synthesis.

-

Building Block for Complex Molecules:

- This compound acts as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications that lead to diverse chemical entities useful in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Organotin Compounds

A study demonstrated the synthesis of 2C,N-hypercoordinated oxazoline organotins using this compound as a precursor. The resulting organotin constructs showed enhanced stability and reactivity, indicating potential applications in materials science and catalysis .

Case Study 2: Asymmetric Synthesis

Research on the asymmetric synthesis of 3-substituted dihydroisocoumarins utilized lateral lithiation of oxazoline derivatives derived from this compound. This method showcased the compound's utility in generating chiral centers essential for drug development .

作用機序

The mechanism of action of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

類似化合物との比較

Table 1: Key Structural and Physical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₅NO | 189.258 | 71885-44-4 | o-Tolyl, saturated oxazoline ring |

| 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole | C₁₂H₁₅NO | 189.258 | 79568-30-2 | p-Tolyl, steric/electronic variation |

| 2-(6-Ethoxypyridin-3-yl)-4,4-dimethyl-4,5-dihydrooxazole | C₁₂H₁₆N₂O₂ | 220.27 | 474824-74-3 | Pyridine-ethoxy substituent |

| 4,5-Dimethyl-2-isobutyloxazole | C₉H₁₅NO | 153.22 | 26131-91-9 | Fully unsaturated oxazole, isobutyl group |

Key Observations :

- Heterocyclic Saturation : Unsaturated oxazoles (e.g., 4,5-dimethyl-2-isobutyloxazole) lack the dihydro ring’s conformational flexibility, affecting their reactivity in cycloaddition or metal coordination .

- Functional Groups : Pyridine-ethoxy substituents (CAS: 474824-74-3) introduce hydrogen-bonding capabilities and π-π stacking interactions, which are absent in purely aliphatic analogs .

Comparative Reactivity Insights

- Steric Effects : The ortho-tolyl group in this compound imposes steric constraints, limiting electrophilic substitution to specific positions .

生物活性

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole is a heterocyclic compound characterized by its oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.25 g/mol. The structure features:

- A five-membered oxazole ring containing one nitrogen and one oxygen atom.

- Two methyl groups at the 4-position.

- An ortho-tolyl group attached to the 2-position.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains and fungal species. However, detailed pharmacological studies are necessary to elucidate the specific mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal proliferation | |

| Cytotoxicity | Potential cytotoxic effects on cancer cells |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds within the oxazole family are known to interact with various biological targets, including enzymes and receptors. Initial findings suggest that structural modifications can significantly influence the binding affinity and activity against specific pathogens.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics used in clinical settings. -

Cytotoxicity Assessment :

In vitro assays indicated that this compound might possess cytotoxic effects against specific cancer cell lines. Further research is needed to determine its potential as an anticancer agent.

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Condensation reactions involving o-toluidine and appropriate carbonyl compounds.

- Cyclization reactions that form the oxazole ring from suitable precursors.

Table 2: Synthetic Routes Overview

| Method | Description |

|---|---|

| Condensation | Reaction between o-toluidine and carbonyls |

| Cyclization | Formation of the oxazole ring from precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。